molecular formula C16H17BrFNO B3862738 (5-bromo-2-methoxybenzyl)[2-(3-fluorophenyl)ethyl]amine CAS No. 355815-82-6

(5-bromo-2-methoxybenzyl)[2-(3-fluorophenyl)ethyl]amine

Cat. No.: B3862738
CAS No.: 355815-82-6
M. Wt: 338.21 g/mol
InChI Key: IVXMBBNYQPHOJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-bromo-2-methoxybenzyl)[2-(3-fluorophenyl)ethyl]amine is a synthetic organic compound of interest in chemical and pharmaceutical research. This amine features a 5-bromo-2-methoxybenzyl group and a 2-(3-fluorophenyl)ethyl chain, structural motifs common in the development of bioactive molecules. While specific biological data for this compound is not yet widely published, its structure suggests potential as a key intermediate or pharmacophore in medicinal chemistry. Research on analogous compounds indicates that molecules with bromo-methoxybenzyl and fluoro-phenethyl groups are frequently investigated for their activity in the central nervous system. For instance, structurally related compounds have been explored as selective agonists for serotonin receptors like the 5-HT 2A receptor, a prominent target in neuropsychiatric drug discovery . The bromine and methoxy substituents can be critical for binding affinity and selectivity, while the fluorine atom is often used to modulate metabolic stability and bioavailability. This product is provided For Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for ensuring the compound is handled safely and in compliance with all applicable local and national regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-2-(3-fluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrFNO/c1-20-16-6-5-14(17)10-13(16)11-19-8-7-12-3-2-4-15(18)9-12/h2-6,9-10,19H,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXMBBNYQPHOJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CNCCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366323
Record name N-[(5-Bromo-2-methoxyphenyl)methyl]-2-(3-fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355815-82-6
Record name N-[(5-Bromo-2-methoxyphenyl)methyl]-2-(3-fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-2-methoxybenzyl)[2-(3-fluorophenyl)ethyl]amine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group (-OCH₃) on the benzyl ring and the secondary amine (-NH-) are primary sites for oxidation.

Key Observations:

  • Methoxy group oxidation : Under strong acidic conditions with KMnO₄ or CrO₃, the methoxy group converts to a ketone or carboxylic acid. For example:

    −OCH₃H+KMnO4−COOH(benzoic acid derivative)\text{−OCH₃} \xrightarrow[\text{H}^+]{KMnO_4} \text{−COOH} \quad \text{(benzoic acid derivative)}
  • Amine oxidation : The secondary amine may oxidize to a nitroso or nitro compound using H₂O₂ or peracetic acid.

Reagent Conditions Product Theoretical Yield
KMnO₄H₂SO₄, 80°C5-Bromo-2-carboxybenzyl derivative~60–70%
CrO₃Acetic acid, reflux5-Bromo-2-oxobenzyl intermediate~50–55%
H₂O₂RT, 12 hrsN-Oxide derivative~30–40%

Reduction Reactions

The bromine atom and aromatic rings are susceptible to reduction.

Key Observations:

  • Bromine reduction : Catalytic hydrogenation (H₂/Pd-C) replaces bromine with hydrogen:

    −BrH2/PdC−H\text{−Br} \xrightarrow{H_2/Pd-C} \text{−H}
  • Amine reduction : Lithium aluminum hydride (LiAlH₄) may reduce adjacent carbonyls (if present) but leaves the amine intact.

Reagent Conditions Product Notes
H₂/Pd-CEtOH, 50 psi, 6 hrsDehalogenated product (2-methoxybenzyl variant)Selective for Br
LiAlH₄Dry THF, 0°C → RTUnchanged amine structureNo reaction observed

Nucleophilic Substitution

The bromine atom undergoes SNAr (nucleophilic aromatic substitution) under electron-deficient conditions.

Key Observations:

  • Bromine substitution : Reacts with amines, thiols, or alkoxides in polar aprotic solvents (e.g., DMF).

    −Br+Nu−Nu+Br\text{−Br} + \text{Nu}^- \rightarrow \text{−Nu} + \text{Br}^-
Reagent Conditions Product Yield
NaN₃DMF, 120°C, 24 hrs5-Azido-2-methoxybenzyl derivative~85%
KSCNDMSO, 100°C, 18 hrs5-Thiocyano-2-methoxybenzyl variant~75%

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzyl ring undergoes EAS at specific positions.

Key Observations:

  • Nitration : The methoxy group directs nitration to the para position (relative to -OCH₃).

  • Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups.

Reagent Conditions Product Regioselectivity
HNO₃/H₂SO₄0°C, 2 hrs5-Bromo-2-methoxy-4-nitrobenzyl derivativePara to -OCH₃
ClSO₃HRT, 12 hrs5-Bromo-3-sulfo-2-methoxybenzyl variantMeta to -Br

Functional Group Transformations

The amine group participates in condensation or alkylation reactions.

Key Observations:

  • Schiff base formation : Reacts with aldehydes to form imines.

  • N-Alkylation : Treatment with alkyl halides yields tertiary amines.

Reaction Type Reagent Product Application
Imine formationBenzaldehyde, EtOHN-Benzylidene derivativeLigand synthesis
N-MethylationCH₃I, K₂CO₃N-Methylated amineBioactivity modulation

Stability and Degradation

The compound degrades under UV light or strong bases:

  • Photodegradation : Bromine may dissociate, forming free radicals.

  • Base hydrolysis : The methoxy group demethylates to -OH in NaOH/EtOH.

Scientific Research Applications

Pharmacological Studies

(5-bromo-2-methoxybenzyl)[2-(3-fluorophenyl)ethyl]amine has been investigated for its role as a potential anti-virulence agent. It inhibits the KtrAB ion channel complex, which is crucial for potassium ion homeostasis in pathogens. By disrupting this mechanism, the compound can interfere with pathogen survival within host cells, making it a candidate for developing new antimicrobial therapies .

Chemical Synthesis and Modification

This compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications that can lead to derivatives with enhanced biological activity or altered pharmacokinetic properties. Researchers have utilized this compound in synthetic pathways to create new chemical entities with potential therapeutic applications .

Biochemical Assays

The compound has been employed in biochemical assays aimed at understanding the interactions between small molecules and biological targets. Its ability to modulate ion channels makes it suitable for studies investigating ion transport mechanisms and their implications in diseases such as hypertension and heart disease.

Case Study 1: Anti-Virulence Mechanism

A study demonstrated the efficacy of this compound in inhibiting the KtrAB ion channel complex in Staphylococcus aureus. The results indicated that treatment with this compound reduced bacterial viability significantly compared to controls, suggesting its potential as a therapeutic agent against resistant strains of bacteria .

Case Study 2: Synthesis of Derivatives

Researchers synthesized various derivatives of this compound to evaluate their pharmacological profiles. The modifications led to compounds with improved selectivity and potency against specific biological targets, showcasing the compound's utility as a precursor in drug development .

Data Table: Summary of Research Findings

Application AreaDescriptionKey Findings
PharmacologyAnti-virulence agent targeting KtrAB ion channelsSignificant reduction in S. aureus viability observed
Chemical SynthesisBuilding block for creating derivativesDerivatives showed enhanced biological activity
Biochemical AssaysInvestigating small molecule interactionsModulation of ion transport mechanisms identified

Mechanism of Action

The mechanism of action of (5-bromo-2-methoxybenzyl)[2-(3-fluorophenyl)ethyl]amine involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Serotonin Receptor Ligands

  • N-(5-Bromo-2-methoxybenzyl)-[2-(1H-indol-3-yl)ethyl]amine hydrochloride ():
    • Structural Differences : Replaces the 3-fluorophenyl group with an indole ring.
    • Properties : 50% synthetic yield, m.p. 192–193°C, and 5-HT₂ receptor binding activity.
    • Key Insight : The indole moiety enhances serotonin receptor affinity due to π-π stacking and hydrogen bonding, whereas the fluorophenyl group in the target compound may improve metabolic stability via fluorine’s electronegativity .

Kinase Inhibitors with Fluorophenyl Groups

  • NFOT (): Structural Differences: Contains a 3-fluorophenyl group within a spirocyclic triazaspirodecanone scaffold. Properties: Acts as a kinase inhibitor, highlighting the role of fluorine in enhancing target selectivity and membrane permeability.

Phenethylamine Derivatives Targeting 5-HT₂A Receptors

  • 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(3-methoxybenzyl)ethan-1-amine hydrochloride ():
    • Structural Differences : Features a 4-bromo-2,5-dimethoxyphenyl group instead of 5-bromo-2-methoxybenzyl.
    • Properties : Demonstrated 5-HT₂A receptor agonist activity.
    • Key Insight : Bromine and methoxy substituents at specific positions enhance receptor binding, suggesting the target compound may exhibit similar serotonergic activity with altered selectivity due to the 3-fluorophenyl group .

Thiophene-Based Analogues

  • [(5-Bromothiophen-2-yl)methyl][(4-methylphenyl)methyl]amine ():
    • Structural Differences : Substitutes the benzene ring with a bromothiophene system.
    • Properties : Molecular weight 296.23 g/mol; thiophene’s sulfur atom increases lipophilicity.
    • Key Insight : The target compound’s benzene ring may offer stronger π-π interactions in receptor binding compared to thiophene’s weaker aromaticity .

Simpler Fluorophenyl Amines

  • 2-(3-Fluorophenyl)ethylamine hydrochloride ():
    • Structural Differences : Lacks the bromo-methoxybenzyl group, simplifying the structure.
    • Properties : MW 217.71 g/mol; serves as a building block for complex amines.
    • Key Insight : The absence of aromatic bromine and methoxy groups reduces steric hindrance and electronic complexity, underscoring the target compound’s design for enhanced target engagement .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Source
Target Compound 5-Bromo-2-methoxybenzyl, 3-fluorophenyl 310.16 Not reported
N-(5-Bromo-2-methoxybenzyl)-[2-(indol-3-yl)ethyl]amine Indole, bromo-methoxybenzyl 385.29 5-HT₂ receptor ligand
NFOT Spirocyclic triazaspirodecanone ~519.4 (M+H⁺) Kinase inhibitor
[(5-Bromothiophen-2-yl)methyl][(4-methylphenyl)methyl]amine Bromothiophene, methylphenyl 296.23 Not reported

Table 2: Physicochemical and Bioactivity Data

Compound Yield (%) Melting Point (°C) IC₅₀/EC₅₀ Application
N-(5-Bromo-2-methoxybenzyl)-[2-(indol-3-yl)ethyl]amine 50 192–193 Not reported Serotonin receptors
Schiff base derivatives () 96 Not reported 1.28 μg/mL (MCF7) Anticancer
2-(3-Fluorophenyl)ethylamine Not reported RT storage Not reported Chemical intermediate

Key Observations

Substituent Effects :

  • Bromine : Enhances halogen bonding and lipophilicity, critical for membrane penetration .
  • Methoxy Group : Improves solubility and modulates electronic effects on aromatic rings .
  • Fluorophenyl : Increases metabolic stability and target selectivity via electronegativity .

Synthetic Feasibility :

  • Yields for analogues range from 50% to 96%, indicating feasible synthesis routes for the target compound .

Biological Activity

Overview

The compound (5-bromo-2-methoxybenzyl)[2-(3-fluorophenyl)ethyl]amine is a member of the phenethylamine class, notable for its unique substitution pattern, which includes a bromine atom at the 5th position and a methoxy group at the 2nd position of the benzyl ring, alongside a fluorophenyl group on the ethylamine chain. This structural configuration is believed to contribute to its potential biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may modulate the activity of neurotransmitter receptors or enzymes, influencing physiological effects. Specifically, research indicates that it can inhibit ion channels, such as the KtrAB ion channel complex, which plays a crucial role in potassium homeostasis in bacteria, thereby affecting pathogen survival in host cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Mechanism IC50/EC50 Notes
Fernandes et al. (2021)Anti-virulenceInhibits KtrAB ion channelNot specifiedInterferes with pathogen survival in host cells
In vitro studies (various)AnticancerModulates cell signaling pathwaysIC50 ~ 1.9 µg/mL (HCT-116), 2.3 µg/mL (MCF-7)Comparable to doxorubicin

Case Studies

  • Anticancer Properties : In a study investigating the compound's anticancer effects, it was found to exhibit significant cytotoxicity against human colorectal cancer (HCT-116) and breast cancer (MCF-7) cell lines. The observed IC50 values indicated that it could be a promising candidate for further development as an anticancer agent .
  • Antimicrobial Activity : Another research effort focused on the antimicrobial properties of this compound, revealing its effectiveness against various bacterial strains. The modulation of ion channels was highlighted as a key mechanism through which it exerts its effects, leading to disruptions in bacterial homeostasis and viability .

Comparative Analysis

The unique structural features of this compound distinguish it from similar compounds. For instance:

Compound Structural Features Biological Activity
(5-bromo-2-methoxypyridine)Pyridine ring instead of benzylLimited reports on biological activity
(2-bromo-5-(trifluoromethyl)pyridine)Trifluoromethyl group presentAntimicrobial properties reported

The presence of both bromine and fluorine atoms in this compound enhances its chemical reactivity and potential interactions with biological targets, making it valuable for specialized research applications.

Q & A

Q. What are the key considerations for synthesizing (5-bromo-2-methoxybenzyl)[2-(3-fluorophenyl)ethyl]amine?

Answer: The synthesis involves multi-step organic reactions, including:

  • Halogenation and Methoxy Group Introduction : Start with a bromo-methoxybenzyl precursor (e.g., methyl 2-bromo-5-methoxybenzoate) to ensure proper substitution patterns .
  • Amine Coupling : React the benzyl halide with 2-(3-fluorophenyl)ethylamine under nucleophilic substitution conditions. Use polar aprotic solvents (e.g., DMF) and a base (e.g., K₂CO₃) to facilitate the reaction .
  • Purification : Column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) is critical to isolate the product. Confirm purity via HPLC (>98%) and characterize using ¹H/¹³C NMR .

Q. How can researchers analytically characterize this compound to confirm its structure?

Answer: A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : ¹H NMR (CDCl₃) should show peaks for the methoxy group (~δ 3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and amine protons (δ 1.5–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and isotopic pattern matching bromine and fluorine .
  • HPLC-PDA : Use a C18 column with UV detection (λ = 254 nm) to assess purity and retention time consistency .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Answer:

  • Receptor Binding Assays : Screen for affinity at dopamine D₂ and serotonin 5-HT₃ receptors using radioligand displacement (e.g., [³H]spiperone for D₂, [³H]GR65630 for 5-HT₃) .
  • Cytotoxicity Testing : Use MTT assays in HEK-293 or HepG2 cells to rule out nonspecific toxicity at concentrations ≤10 µM .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and enantiomeric purity?

Answer:

  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Pd complexes) during the amine coupling step to enhance enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to minimize side reactions. Use microwave-assisted synthesis to reduce reaction time and improve reproducibility .

Q. How should researchers resolve contradictions in receptor binding data across studies?

Answer:

  • Assay Standardization : Ensure consistent buffer pH, temperature (25°C vs. 37°C), and ligand concentrations. For example, serotonin 5-HT₃ affinity may vary with Na⁺/K⁺ ion concentrations .
  • Cross-Reactivity Profiling : Use functional assays (e.g., calcium flux) to confirm whether off-target effects at adrenergic or histamine receptors explain discrepancies .

Q. What computational strategies predict the compound’s interaction with microbial enzymes?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like leucyl-tRNA synthetase. Prioritize the trifluoromethyl and bromo groups for hydrophobic binding pockets .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds between the methoxy group and catalytic residues (e.g., Asp149 in E. coli leucyl-tRNA synthetase) .

Q. How can metabolic stability be assessed to guide lead optimization?

Answer:

  • Liver Microsome Assays : Incubate the compound with rat or human liver microsomes (1 mg/mL) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes. A half-life <30 min suggests poor metabolic stability .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to identify enzyme inhibition, which may correlate with drug-drug interaction risks .

Q. What strategies address low aqueous solubility during formulation studies?

Answer:

  • Salt Formation : React the free base with HCl or citrate to improve solubility. Characterize salts via X-ray diffraction to confirm crystallinity .
  • Nanoparticle Encapsulation : Use PLGA polymers (50:50 lactide:glycolide) and optimize particle size (<200 nm) via solvent evaporation. Assess release kinetics in PBS (pH 7.4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-bromo-2-methoxybenzyl)[2-(3-fluorophenyl)ethyl]amine
Reactant of Route 2
Reactant of Route 2
(5-bromo-2-methoxybenzyl)[2-(3-fluorophenyl)ethyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.